An In-depth Technical Guide to Methyl 4-iodo-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Methyl 4-iodo-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and safety properties of Methyl 4-iodo-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of iodo, ester, and reactive NH functionalities makes it a versatile intermediate for the synthesis of complex molecular architectures. This document is intended to serve as a practical resource for laboratory researchers and professionals in the field of drug development.
Core Molecular Characteristics
Methyl 4-iodo-1H-pyrazole-3-carboxylate is a functionalized pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic properties and hydrogen bonding capabilities. The presence of an iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, while the methyl carboxylate group at the 3-position offers a site for further derivatization, such as amidation or reduction.
The structure of this compound is as follows:
Caption: Chemical structure of Methyl 4-iodo-1H-pyrazole-3-carboxylate.
Physicochemical Properties
A summary of the key physical and chemical properties of Methyl 4-iodo-1H-pyrazole-3-carboxylate is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 136944-79-1 | [1][2][3][4] |
| Molecular Formula | C₅H₅IN₂O₂ | [1][2][3][4] |
| Molecular Weight | 252.01 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [2] |
| Boiling Point (Predicted) | 338.5 ± 22.0 °C at 760 mmHg | [6] |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions | [5] |
Note: Experimental data for melting point and solubility are not consistently available in the literature. Researchers should determine these properties experimentally for their specific samples.
Synthesis and Reactivity
Plausible Synthetic Route
While a specific, detailed synthesis for methyl 4-iodo-1H-pyrazole-3-carboxylate is not widely published, a plausible and logical synthetic route can be devised based on established pyrazole chemistry. The synthesis would likely begin with a commercially available starting material, such as methyl 1H-pyrazole-3-carboxylate, followed by direct iodination.
The key transformation is the electrophilic substitution of iodine onto the electron-rich pyrazole ring. The 4-position is typically the most susceptible to electrophilic attack in pyrazole systems that are unsubstituted at this position.
Caption: Proposed synthetic workflow for Methyl 4-iodo-1H-pyrazole-3-carboxylate.
Experimental Protocol (Proposed):
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Dissolution: Dissolve methyl 1H-pyrazole-3-carboxylate in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a reaction vessel equipped with a stirrer and a dropping funnel.
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Reagent Addition: Add an iodinating agent. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or iodine monochloride (ICl)[7]. The oxidizing agent is crucial to regenerate the electrophilic iodine species and drive the reaction to completion. The iodinating agent should be added portion-wise or via a dropping funnel to control the reaction rate and temperature.
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Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent, such as an aqueous solution of sodium thiosulfate, to remove any unreacted iodine.
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Isolation and Purification: The product can then be isolated by extraction into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure methyl 4-iodo-1H-pyrazole-3-carboxylate.
Chemical Reactivity and Applications
The chemical utility of methyl 4-iodo-1H-pyrazole-3-carboxylate stems from its trifunctional nature:
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The N-H group of the pyrazole ring can be alkylated or arylated to introduce substituents at the N1 position. It's important to note that alkylation of asymmetrically substituted 1H-pyrazoles can often lead to a mixture of regioisomers[8].
-
The C-I bond is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at the 4-position of the pyrazole core.
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The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to the corresponding alcohol.
This multifunctionality makes it an invaluable building block for creating diverse chemical libraries for drug discovery and for the synthesis of functional materials.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum is expected to show:
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A singlet for the methyl protons of the ester group (-OCH₃) at approximately 3.8-4.0 ppm.
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A singlet for the proton at the 5-position of the pyrazole ring (C5-H) at approximately 7.8-8.5 ppm.
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A broad singlet for the N-H proton of the pyrazole ring, with a chemical shift that can vary significantly depending on the solvent and concentration (typically in the range of 12-14 ppm in DMSO-d₆).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display signals for all five carbon atoms:
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The methyl carbon of the ester group (-OCH₃) at around 52-55 ppm.
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The carbon at the 4-position (C4-I), which will be significantly shifted to a lower field (upfield) due to the heavy atom effect of iodine, likely in the range of 60-80 ppm.
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The carbonyl carbon of the ester group (C=O) at approximately 160-165 ppm.
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The two remaining pyrazole ring carbons (C3 and C5) in the aromatic region, typically between 130-150 ppm.
Mass Spectrometry
In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 252 or 253, respectively. A characteristic isotopic pattern for iodine would also be observed.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. The safety information for methyl 4-iodo-1H-pyrazole-3-carboxylate is summarized below, based on data for the compound and its close structural analogues.
Hazard Statements: [5]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) and Handling:
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Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.
-
General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.
The following diagram outlines the standard safety protocol for handling this compound.
Caption: Recommended safety workflow for handling Methyl 4-iodo-1H-pyrazole-3-carboxylate.
Conclusion
Methyl 4-iodo-1H-pyrazole-3-carboxylate is a valuable and versatile building block for chemical synthesis. Its unique combination of reactive sites allows for the construction of a wide array of complex molecules with potential applications in pharmaceuticals and materials science. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
Sources
- 1. 136944-79-1 CAS MSDS (1H-Pyrazole-3-carboxylic acid, 4-iodo-, methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 136944-79-1|Methyl 4-iodo-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. epubl.ktu.edu [epubl.ktu.edu]
